1-Methyl-3,5-dinitro-1,2,4-triazole

Description

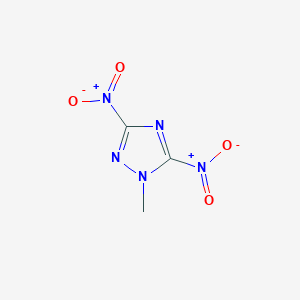

1-Methyl-3,5-dinitro-1,2,4-triazole (MDNT) is an insensitive energetic compound characterized by a low melting point (~95–96°C) and high thermal stability, making it suitable for melt-cast explosive formulations and energetic binders . Its synthesis involves the oxidation of 1-methyl-3,5-diamino-1,2,4-triazole, traditionally performed via batch methods with heavy metal catalysts, which resulted in environmental concerns and moderate yields (~16.75%) . Advances in continuous flow chemistry have significantly improved its synthesis, achieving an 80.5% yield in a PFA tube coiled reactor under safer, scalable conditions . MDNT’s molecular structure features a methyl group at the 1-position and nitro groups at the 3- and 5-positions, contributing to its balanced energy output and reduced sensitivity compared to conventional explosives like TNT .

Properties

CAS No. |

1199-63-9 |

|---|---|

Molecular Formula |

C3H3N5O4 |

Molecular Weight |

173.09 g/mol |

IUPAC Name |

1-methyl-3,5-dinitro-1,2,4-triazole |

InChI |

InChI=1S/C3H3N5O4/c1-6-3(8(11)12)4-2(5-6)7(9)10/h1H3 |

InChI Key |

KVIRASHUIHAZJN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

*Data inferred from structural analogs where explicit values are unavailable.

Table 2: Detonation Performance

Sensitivity and Stability

MDNT’s insensitivity arises from its crystalline packing, which mitigates accidental initiation. In contrast, MTNI and MTNP exhibit higher sensitivity due to weaker intermolecular interactions . MDNT’s cocrystal with CL-20 demonstrates enhanced detonation velocity (9,100 m/s) compared to physical mixtures, highlighting its compatibility in advanced formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.